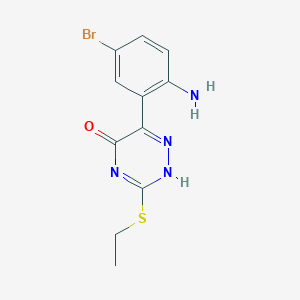![molecular formula C28H26Br2N4O3S B308539 6-[4-(Benzyloxy)-2,3-dibromo-5-methoxyphenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308539.png)
6-[4-(Benzyloxy)-2,3-dibromo-5-methoxyphenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[4-(Benzyloxy)-2,3-dibromo-5-methoxyphenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a chemical compound that has attracted the attention of many researchers due to its unique chemical structure and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 6-[4-(Benzyloxy)-2,3-dibromo-5-methoxyphenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by modulating the immune system and reducing inflammation.
Biochemical and Physiological Effects:
Studies have shown that 6-[4-(Benzyloxy)-2,3-dibromo-5-methoxyphenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation, and modulate the immune system. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-[4-(Benzyloxy)-2,3-dibromo-5-methoxyphenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. However, its complex synthesis method and limited availability may make it difficult to use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on 6-[4-(Benzyloxy)-2,3-dibromo-5-methoxyphenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. One area of research could focus on optimizing the synthesis method to make the compound more readily available for large-scale experiments. Another area of research could focus on developing new derivatives of this compound with improved pharmacological properties and lower toxicity. Additionally, further studies could investigate the potential use of this compound in the treatment of other diseases beyond cancer and neurological disorders.
In conclusion, 6-[4-(Benzyloxy)-2,3-dibromo-5-methoxyphenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a promising compound with potential applications in various fields of scientific research. While its complex synthesis method and limited availability may present challenges, its unique chemical structure and pharmacological properties make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and to explore its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 6-[4-(Benzyloxy)-2,3-dibromo-5-methoxyphenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of 4-(Benzyloxy)-2,3-dibromo-5-methoxyphenylamine, which is then reacted with butyl mercaptan to produce 4-(Benzyloxy)-2,3-dibromo-5-methoxyphenylthiol. This intermediate is then reacted with 2,6-dibromo-4-methoxyphenyl isocyanate to produce the final product.
Aplicaciones Científicas De Investigación
6-[4-(Benzyloxy)-2,3-dibromo-5-methoxyphenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has potential applications in various fields of scientific research. One of the most promising areas of research is in the field of medicinal chemistry, where this compound has shown potential as an anti-cancer agent. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders.
Propiedades
Nombre del producto |
6-[4-(Benzyloxy)-2,3-dibromo-5-methoxyphenyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
|---|---|
Fórmula molecular |
C28H26Br2N4O3S |
Peso molecular |
658.4 g/mol |
Nombre IUPAC |
3-butylsulfanyl-6-(2,3-dibromo-5-methoxy-4-phenylmethoxyphenyl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C28H26Br2N4O3S/c1-3-4-14-38-28-32-27-24(33-34-28)18-12-8-9-13-20(18)31-26(37-27)19-15-21(35-2)25(23(30)22(19)29)36-16-17-10-6-5-7-11-17/h5-13,15,26,31H,3-4,14,16H2,1-2H3 |
Clave InChI |
AVSBKJRALQWMAP-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC(=C(C(=C4Br)Br)OCC5=CC=CC=C5)OC)N=N1 |
SMILES canónico |
CCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC(=C(C(=C4Br)Br)OCC5=CC=CC=C5)OC)N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(4-Tert-butylphenyl)-3-(hexylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308456.png)
![{2-Ethoxy-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetic acid](/img/structure/B308458.png)
![10-Bromo-6-(4-methyl-3-cyclohexen-1-yl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308459.png)
![3-(Hexylthio)-6-(2-methoxy-1-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308460.png)
![(5Z)-2-(4-bromoanilino)-5-[(3-iodo-4,5-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B308462.png)

![6-[2-(Benzyloxy)-5-chlorophenyl]-10-bromo-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308466.png)
![2-[10-Bromo-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenylhexylether](/img/structure/B308469.png)

![5-(2,3-Dibromo-4-hydroxy-5-methoxybenzylidene)-3-(2,3-dimethylphenyl)-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308471.png)
![5-[4-(Benzyloxy)-2,3-dibromo-5-methoxybenzylidene]-3-(2,3-dimethylphenyl)-2-[(2,3-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308472.png)
![10-Bromo-6-(2-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-ylmethylsulfide](/img/structure/B308474.png)
![3-(Methylthio)-6-(5-nitro-2-propoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308478.png)
![6-[5-(4-Chlorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-ylhexylsulfide](/img/structure/B308479.png)